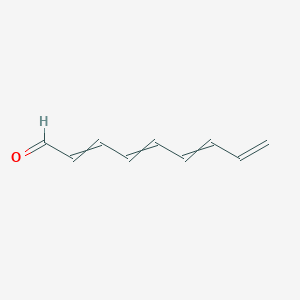

Nona-2,4,6,8-tetraenal

Description

Properties

CAS No. |

41855-41-8 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

nona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C9H10O/c1-2-3-4-5-6-7-8-9-10/h2-9H,1H2 |

InChI Key |

IEMJWMDAYSVSKR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CC=CC=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nona-2,4,6,8-tetraenal can be achieved through the oxidative cleavage of carotenoids such as beta-carotene. This reaction is typically catalyzed by enzymes like beta-carotene 15,15’-monooxygenase or beta-carotene 15,15’-dioxygenase . The reaction conditions often involve the presence of oxygen and specific enzymes to facilitate the conversion.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of beta-carotene from natural sources, followed by its enzymatic conversion to retinal. This process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Electrophilic Additions

The conjugated tetraene system enables sequential or selective electrophilic additions. For example:

-

Halogenation : Bromine or chlorine can add across individual double bonds. The reaction typically proceeds via a stepwise mechanism, with regioselectivity influenced by the electron-rich nature of the conjugated system.

-

Hydrohalogenation : HCl or HBr adds preferentially to the terminal double bonds due to steric and electronic factors.

Table 1: Electrophilic Addition Reactions

| Reaction | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂ in CCl₄, 0°C | 2,4,6,8-Tetrabromo-nonanal | Stepwise addition observed |

| Hydrochlorination | HCl (gas), ether, RT | 2-Chloro-nona-4,6,8-trienal | Terminal double bond reacts first |

Cycloaddition Reactions

The conjugated system participates in [4+2] Diels-Alder reactions, though steric constraints may limit regioselectivity:

-

With Dienophiles : Maleic anhydride reacts at the central double bonds to form bicyclic adducts .

-

Photochemical [2+2] Cycloadditions : UV light induces cross-conjugated cyclobutane formation .

Key Finding : In Wittig-based syntheses of analogs (e.g., 9-phenylthis compound), the extended conjugation facilitates regioselective cyclization .

Aldehyde-Specific Reactions

The terminal aldehyde group undergoes characteristic transformations:

-

Oxidation : CrO₃ or KMnO₄ oxidizes the aldehyde to a carboxylic acid .

-

Nucleophilic Additions : Grignard reagents add to the carbonyl, forming secondary alcohols. For example:

-

Condensation Reactions : Knoevenagel condensations with active methylene compounds yield α,β-unsaturated derivatives .

Table 2: Aldehyde Reactivity

| Reaction Type | Example Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Nona-2,4,6,8-tetraenoic acid | ~75 |

| Grignard Addition | CH₃MgBr | 10-Methyl-nona-2,4,6,8-tetraen-1-ol | 82 |

Thermal and Photochemical Reactions

-

Electrocyclization : Heating induces π-bond reorganization, forming cyclic enol ethers or furan derivatives.

-

Polymerization : Under radical initiators (e.g., AIBN), the compound forms cross-linked polymers via 1,4-addition pathways .

Biological Activity and Derivatives

While not directly studied for this compound, analogs with aromatic substituents (e.g., 3,4,5-trimethoxyphenyl groups) exhibit antioxidant properties, suggesting potential for tailored bioactivity.

Scientific Research Applications

Nona-2,4,6,8-tetraenal has numerous applications in scientific research:

Chemistry: It is used as a model compound to study polyene chromophores and their photophysical properties.

Biology: Retinal is essential in the study of vision and visual phototransduction.

Mechanism of Action

Comparison with Similar Compounds

All-trans-retinal (this compound)

4-Hydroxyretinal

11-cis-Retinal

3-Dehydroretinal (Retinene 2)

- Structure: Additional double bond between C3 and C4 (structure: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)this compound).

- Applications : Found in amphibian and fish visual systems; forms "vitamin A2"-based pigments .

- Key Data : CAS 41470-05-7 .

Functional Derivatives

All-trans Retinoic Acid (ATRA)

Isotretinoin (13-cis-Retinoic Acid)

DTOIP Ligand in Iridium(III) Complexes

- Structure: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)this compound bound to iridium.

- Applications: Anticancer agents (e.g., Ir1–Ir3 complexes show IC50 values of 0.4–2.0 μM against B16 melanoma cells) .

- Key Data : Induces mitochondrial apoptosis via ROS generation and MMP depolarization .

Comparative Analysis Table

Q & A

Q. What are the established synthetic routes for Nona-2,4,6,8-tetraenal, and how can purity and isomer specificity be optimized?

Methodological Answer: Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to form conjugated double bonds. Key steps include controlling reaction temperature (≤0°C to prevent isomerization) and using chiral catalysts for stereoselectivity. Purity (≥98%) is achieved via column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in ethanol . Isomer specificity requires NMR (¹H and ¹³C) and HPLC-MS to confirm structural integrity, particularly for distinguishing cis/trans configurations at double bonds .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

Methodological Answer: UV-Vis spectroscopy identifies π→π* transitions (λ~350–400 nm) linked to conjugation length. IR spectroscopy detects carbonyl stretching vibrations (~1650 cm⁻¹) and C=C bonds (~1600 cm⁻¹). For detailed structural analysis, 2D NMR (COSY, NOESY) resolves coupling patterns and spatial proximity of protons, critical for verifying double-bond geometry .

Q. How does solvent polarity influence the stability of this compound in experimental settings?

Methodological Answer: Nonpolar solvents (e.g., chloroform) stabilize the ground-state structure by minimizing solvatochromic shifts, as evidenced by UV-Vis spectral consistency. Polar aprotic solvents (e.g., DMSO) may induce partial charge separation, altering reactivity. Stability tests involve monitoring degradation via HPLC under varying solvent conditions over 72 hours .

Advanced Research Questions

Q. How does bond-length alternation (BLA) in this compound correlate with its first hyperpolarizability (β)?

Methodological Answer: Theoretical studies (e.g., DFT/B3LYP/6-31G*) show that intermediate BLA values (~−0.05 Å) maximize β due to a balance between charge transfer and conjugation. Experimentally, β is measured via Hyper-Rayleigh Scattering (HRS) in solvents of varying polarity. For example, chloroform (low polarity) enhances β by stabilizing a charge-separated enol-like structure, while acetonitrile (high polarity) reduces it .

Q. What computational strategies resolve contradictions in reported BLA values for this compound across studies?

Methodological Answer: Discrepancies arise from solvent effects or basis-set limitations in calculations. A robust approach combines:

Q. Can this compound’s nonlinear optical (NLO) properties be enhanced via donor-acceptor functionalization?

Methodological Answer: Introducing electron-donating groups (e.g., –NMe₂) at the terminal enal position and electron-withdrawing groups (e.g., –NO₂) at the opposite end increases intramolecular charge transfer. Synthesis involves Friedel-Crafts acylation followed by Knoevenagel condensation. NLO performance is quantified via electric-field-induced second-harmonic generation (EFISHG), with β values compared to parent compounds .

Q. What experimental designs mitigate photodegradation of this compound under prolonged light exposure?

Methodological Answer: Degradation pathways (e.g., [4π+4π] cycloaddition) are minimized by:

- Light-source control : Use monochromatic LEDs (λ > 400 nm) instead of broad-spectrum lamps.

- Radical scavengers : Add 1% TEMPO to quench photoinduced radicals.

- Kinetic monitoring : Track degradation via time-resolved UV-Vis and LC-MS to identify half-life thresholds .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile discrepancies in solvent-dependent hyperpolarizability measurements for this compound?

Methodological Answer: Contradictions often stem from incomplete solvent parameterization (e.g., ignoring hydrogen bonding). A systematic approach includes:

Q. What statistical frameworks are optimal for analyzing structure-property relationships in this compound derivatives?

Methodological Answer: Use partial least squares regression (PLSR) to handle multicollinearity among variables (e.g., BLA, dipole moment, substituent Hammett constants). Cross-validate models with leave-one-out (LOO) or k-fold methods. Open-source tools like scikit-learn (Python) or SIMCA (commercial) implement these workflows .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given its sensitivity to synthetic conditions?

Methodological Answer: Adopt the following protocols:

- Detailed synthetic logs : Report exact stoichiometry, reaction times, and purification Rf values.

- Open data : Share raw NMR, HPLC, and crystallography files via repositories like Zenodo.

- Collaborative validation : Partner with independent labs to replicate key results, as emphasized in NIH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.